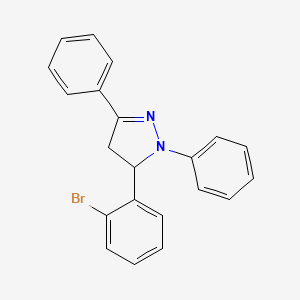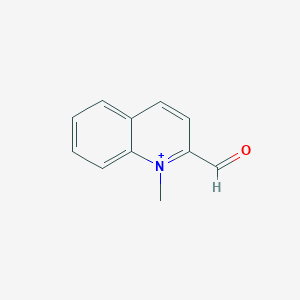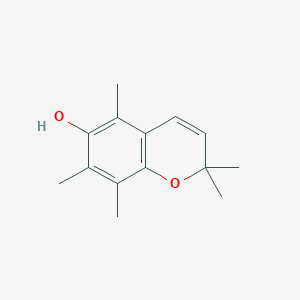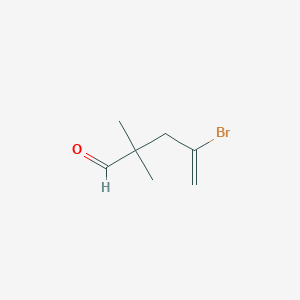
4-Bromo-2,2-dimethylpent-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,2-dimethylpent-4-enal is an organic compound with the molecular formula C7H11BrO It is characterized by the presence of a bromine atom, a double bond, and an aldehyde group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2-dimethylpent-4-enal typically involves the bromination of 2,2-dimethylpent-4-enal. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the molecule. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,2-dimethylpent-4-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used to replace the bromine atom.
Major Products Formed
Oxidation: 4-Bromo-2,2-dimethylpentanoic acid.
Reduction: 4-Bromo-2,2-dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2,2-dimethylpent-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,2-dimethylpent-4-enal involves its interaction with various molecular targets and pathways. The presence of the bromine atom and the aldehyde group allows the compound to participate in a range of chemical reactions, influencing its reactivity and biological activity. The exact mechanism may vary depending on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpent-4-enal: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2,2-dimethylbutanal: Similar structure but with a different carbon chain length.
4-Bromo-2,2-dimethylpentanoic acid: An oxidized form of the compound.
Uniqueness
4-Bromo-2,2-dimethylpent-4-enal is unique due to the combination of its bromine atom, double bond, and aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
54814-13-0 |
|---|---|
Formule moléculaire |
C7H11BrO |
Poids moléculaire |
191.07 g/mol |
Nom IUPAC |
4-bromo-2,2-dimethylpent-4-enal |
InChI |
InChI=1S/C7H11BrO/c1-6(8)4-7(2,3)5-9/h5H,1,4H2,2-3H3 |
Clé InChI |
SILDRJIGMCJKTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=C)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


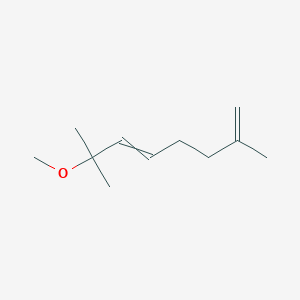
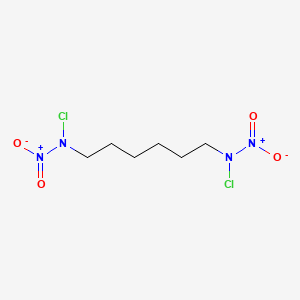

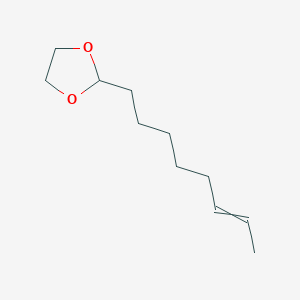

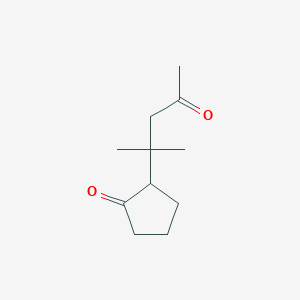
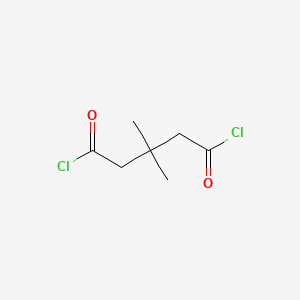
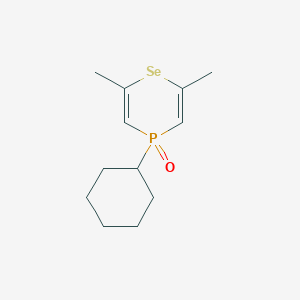
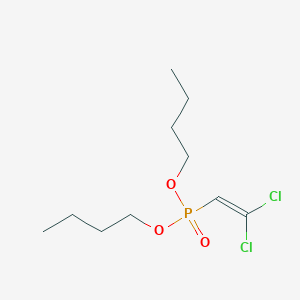
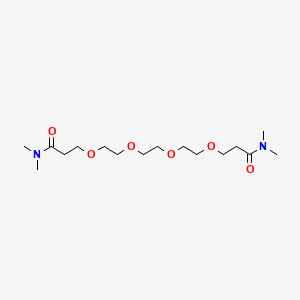
silane](/img/structure/B14634006.png)
